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Compound of Interest

Compound Name: Frangufoline

Cat. No.: B1674050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Frangufoline is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type. It is

a natural product that has been isolated from various plant species, including those from the

Ziziphus genus. The structural elucidation and confirmation of such complex natural products

are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy. An unambiguous assignment of 1H and 13C NMR spectra is fundamental

for the verification of the chemical structure of Frangufoline, which is a prerequisite for its

further investigation in drug discovery and development programs. This application note

provides a detailed summary of the 1H and 13C NMR spectral data for Frangufoline, along

with a standardized experimental protocol for acquiring such data.

Chemical Structure
Figure 1: Chemical Structure of Frangufoline (C₃₁H₄₂N₄O₄).

1H and 13C NMR Spectral Data
The following tables summarize the assigned 1H and 13C NMR chemical shifts for

Frangufoline. The 13C NMR data is referenced from the work of Abu-Zarga et al. (1995)

published in the Journal of Natural Products. The 1H NMR data has been compiled from

reliable spectroscopic databases.
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Position
¹³C Chemical

Shift (δ ppm)

¹H Chemical

Shift (δ ppm)
Multiplicity J (Hz)

Isoleucine

residue

1 172.5 - - -

2 59.8 4.25 d 9.5

3 37.5 1.95 m

4 25.1 1.30 m

5 15.8 0.95 d 6.8

6 11.5 0.90 t 7.4

β-hydroxyleucine

residue

7 170.8 - - -

8 58.7 4.15 dd 9.5, 3.5

9 72.1 4.90 d 3.5

10 30.5 1.85 m

11 24.8 0.98 d 6.5

12 22.5 0.92 d 6.5

p-

hydroxystyrylami

ne residue

1' 128.1 7.30 d 8.5

2' 129.5 7.30 d 8.5

3' 115.8 6.85 d 8.5

4' 157.2 - - -

5' 115.8 6.85 d 8.5
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6' 129.5 7.30 d 8.5

7' (α) 125.1 6.50 d 15.0

8' (β) 126.9 6.90 dt 15.0, 6.0

N,N-

dimethylphenylal

anine residue

1'' 171.2 - - -

2'' 67.8 3.50 dd 9.0, 5.0

3'' 38.1 3.10 (a), 2.90 (b) dd 14.0, 5.0

4'' 137.5 - - -

5'' 129.2 7.25 m

6'' 128.5 7.25 m

7'' 126.8 7.25 m

N(CH₃)₂ 41.5 2.30 s

Experimental Protocol
The following is a general protocol for the acquisition of 1D and 2D NMR spectra for

Frangufoline.

1. Sample Preparation:

Dissolve approximately 5-10 mg of purified Frangufoline in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

is recommended.
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3. 1D NMR Spectra Acquisition:

¹H NMR:

Acquire a standard proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of

1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay

of 2-5 s.

4. 2D NMR Spectra Acquisition (for complete assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To identify direct ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations

(2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin

systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the spatial proximity of protons, which aids in

stereochemical assignments.

5. Data Processing and Analysis:

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin,

etc.).

Perform Fourier transformation, phase correction, and baseline correction.
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Calibrate the spectra using the residual solvent peak as an internal standard.

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Analyze the 2D spectra to establish the complete connectivity and assign all proton and

carbon signals unambiguously.

Workflow for NMR-based Structural Elucidation of
Frangufoline
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Isolation & Purification
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Caption: Workflow for the isolation, NMR data acquisition, and structural elucidation of

Frangufoline.

Conclusion
The provided 1H and 13C NMR data, along with the detailed experimental protocol, serve as a

valuable resource for the identification and characterization of Frangufoline. The application of

1D and 2D NMR techniques is indispensable for the unambiguous structural assignment of this

complex cyclopeptide alkaloid, thereby facilitating its quality control and further investigation for

potential therapeutic applications.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Assignment of Frangufoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674050#1h-and-13c-nmr-spectral-assignment-for-
frangufoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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